molecular formula C17H17FN2O3S B246362 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole

1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole

Cat. No. B246362
M. Wt: 348.4 g/mol
InChI Key: NNMDXLASEIJCME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole, also known as EF-24, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. EF-24 is a member of the benzimidazole family of compounds and has been shown to have potent anti-tumor effects in a variety of cancer cell lines.

Mechanism of Action

1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been shown to inhibit the activity of several key signaling pathways that are involved in cancer cell growth and survival. Specifically, 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of genes that promote cell survival and proliferation. 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in the regulation of genes that promote cell growth and survival.
Biochemical and Physiological Effects:
1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its anti-tumor effects.

Advantages and Limitations for Lab Experiments

1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for use in experiments. 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has also been extensively studied for its anti-tumor effects, making it a well-established compound for use in cancer research. However, 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole also has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has not been extensively studied in vivo, so its effects in animal models are not well-established.

Future Directions

There are several future directions for research on 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole. One area of research could focus on improving the solubility of 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole, which would make it easier to administer in experiments. Another area of research could focus on studying the effects of 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole in animal models, which would provide more information on its potential use in cancer treatment. Additionally, future research could focus on identifying potential drug targets for 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole, which would provide insight into the mechanisms underlying its anti-tumor effects. Overall, 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has shown promising results in preclinical studies and is a promising candidate for further research in cancer treatment.

Synthesis Methods

1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole can be synthesized using a multi-step process that involves the reaction of various starting materials. The first step involves the reaction of 3-ethoxy-4-fluorobenzaldehyde with methylamine to produce the intermediate 3-ethoxy-4-fluorophenylmethylamine. This intermediate is then reacted with 2,3-dimethyl-1H-benzimidazole-5-sulfonyl chloride to produce 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole.

Scientific Research Applications

1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been extensively studied for its potential use in cancer treatment. It has been shown to have potent anti-tumor effects in a variety of cancer cell lines, including breast, prostate, and colon cancer. 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its anti-tumor effects.

properties

Molecular Formula

C17H17FN2O3S

Molecular Weight

348.4 g/mol

IUPAC Name

1-(3-ethoxy-4-fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole

InChI

InChI=1S/C17H17FN2O3S/c1-4-23-17-9-13(5-6-14(17)18)24(21,22)20-10-19-15-7-11(2)12(3)8-16(15)20/h5-10H,4H2,1-3H3

InChI Key

NNMDXLASEIJCME-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C)F

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C)F

Origin of Product

United States

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